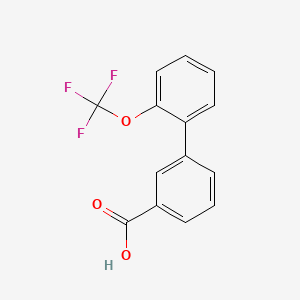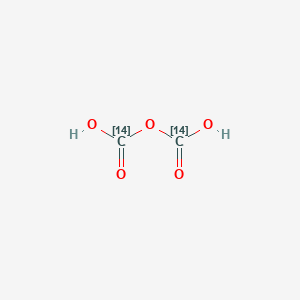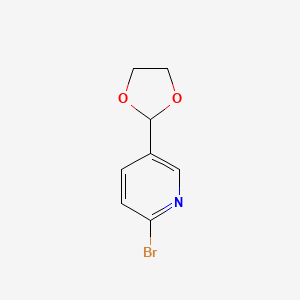
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
Vue d'ensemble
Description
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is synthesized through various methods, and its mechanism of action has been studied in detail. In
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine and aqueous potassium carbonate to form a compound with betaine nature, consisting of two distorted ring fragments connected by a C-N single bond. This illustrates the chemical's potential in creating complex organic structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Advanced Organic Synthesis
- The compound is used in the synthesis of heterocyclic systems, demonstrating its utility in creating diverse organic molecules with potential applications in various fields of chemistry and pharmacology (Bogolyubov, Chernysheva, & Semenov, 2004).
Photoreaction Studies
- 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including bromo-substituted variants, have been studied for their photoreactions, exhibiting three types of photoreactions. This highlights its significance in photochemistry research (Vetokhina et al., 2012).
Spectroscopic and Optical Studies
- Spectroscopic characterization of similar bromo-substituted pyridines has been performed, indicating the potential of 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine in spectroscopic and optical applications (Vural & Kara, 2017).
Role in Synthesis of Complex Molecules
- The compound plays a crucial role in the synthesis of complex molecules like iridium tetrazolate complexes, which have applications in electrochemical and photophysical investigations (Stagni et al., 2008).
Suzuki Cross-Coupling Reaction
- 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine is instrumental in Suzuki cross-coupling reactions, which are fundamental in the synthesis of novel organic compounds with potential biological activities (Ahmad et al., 2017).
Extraction and Separation Processes
- This compound is used in the extraction of certain elements like Am(III) from acidic solutions, showing its utility in separation processes in chemistry (Kolarik, Müllich, & Gassner, 1999).
Antibacterial Activity
- Its derivatives have shown potential in antibacterial activity, indicating its importance in medicinal chemistry and pharmacology (Bogdanowicz et al., 2013).
Structural Analysis
- The structure of related compounds has been analyzed, offering insights into the molecular geometry and intermolecular interactions, which is valuable in materials science and crystallography (Kandri Rodi et al., 2013).
Chemical Reactivity and Stability
- Studies on its derivatives provide information on their reactivity and stability, contributing to the understanding of its potential in synthetic chemistry and material science (Heard et al., 2003).
Propriétés
IUPAC Name |
2-bromo-5-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLATTOSKRETAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594155 | |
| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine | |
CAS RN |
220904-17-6 | |
| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

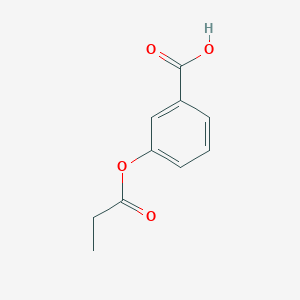
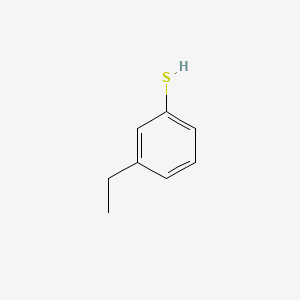
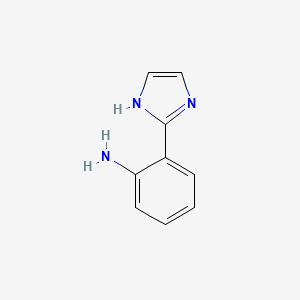
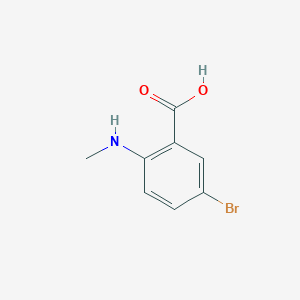

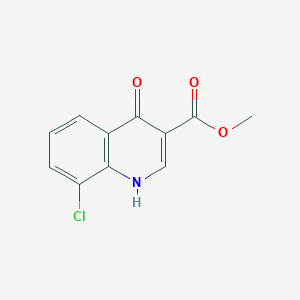

![Lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide](/img/structure/B1611910.png)
